2,3-Bis(1H-tetrazole-5-yl)pyrazine
CAS No.:
Cat. No.: VC15735854
Molecular Formula: C6H4N10
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4N10 |
---|---|
Molecular Weight | 216.16 g/mol |
IUPAC Name | 2,3-bis(2H-tetrazol-5-yl)pyrazine |
Standard InChI | InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |
Standard InChI Key | CBJAEVFEWZSWOH-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |
Introduction
Synthetic Methodologies for 2,3-Bis(1H-tetrazole-5-yl)pyrazine
[3+2] Cycloaddition Route
The most widely employed synthesis involves a [3+2] cycloaddition between 2,3-pyrazinedicarbonitrile and sodium azide under microwave irradiation. This method achieves yields of 67–90% by optimizing reaction parameters such as temperature (120–150°C), solvent (DMF/water mixtures), and catalyst loading (10–20 mol% SnCl₂) . Key advantages include reduced reaction times (6–24 hours) and scalability to multigram quantities. The reaction mechanism proceeds through nitrile activation via Lewis acid catalysts, followed by azide attack at the electrophilic carbon to form the tetrazole ring .
Solid-Phase Synthesis Techniques
Alternative approaches utilize Merrifield resins functionalized with pyrazine precursors, enabling stepwise tetrazole assembly through iterative azide couplings. This method circumvents solubility issues associated with the pyrazine core and improves purity by facilitating intermediate washing steps. Recent optimizations have reduced processing times to 48 hours while maintaining yields above 75%, making this route preferable for pharmaceutical applications requiring high-purity batches.
Table 1: Comparative Synthesis Metrics
Method | Yield (%) | Time (h) | Purity (%) |
---|---|---|---|
[3+2] Cycloaddition | 67–90 | 6–24 | 95–98 |
Solid-Phase | 75–82 | 48 | >99 |
Hydrothermal | 55–60 | 72 | 90–92 |
Structural and Spectroscopic Characterization
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar pyrazine core (dihedral angle <5° with tetrazole rings) with N1–N2 bond lengths of 1.317–1.329 Å, consistent with aromatic tetrazole tautomers . The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.892 Å, b = 10.415 Å, c = 12.307 Å, and β = 105.76° . Notable intermolecular interactions include π-π stacking (3.45 Å interplanar distance) and N–H···N hydrogen bonds (2.89–3.12 Å), which stabilize the layered architecture.
Spectroscopic Signatures
Infrared spectroscopy shows characteristic bands at 1,635 cm⁻¹ (C=N stretch), 1,250 cm⁻¹ (tetrazole ring breathing), and 3,450 cm⁻¹ (N–H vibration) . ¹H NMR in d₆-DMSO displays a pyrazine proton singlet at δ 9.11 ppm and broad N–H signals at δ 13.2–13.5 ppm, while ¹³C NMR confirms tetrazole C5 resonance at 153.3 ppm . Mass spectrometry (ESI-HRMS) gives an [M+H]⁺ peak at m/z 389.1416, matching the theoretical molecular formula C₁₄H₁₇N₁₀O₄ .
Coordination Chemistry and Polymer Formation
Copper(II) Coordination Polymers
Reaction with CuCl₂ in aqueous ethanol yields a 2D coordination polymer [Cu(C₁₀H₆N₁₀O₂)(H₂O)]·2H₂O, where each Cu²⁺ center adopts a distorted square-pyramidal geometry (τ₅ = 0.18) coordinated by four tetrazole N-donors and one axial water molecule . The layers stack via Jahn-Teller distortions, creating 4.7 Å interlayer spacings occupied by hydrogen-bonded water chains (O···O distances: 2.76–2.89 Å) . This architecture exhibits exceptional thermal stability up to 320°C, as confirmed by TGA-DSC analysis.
Zinc(II) Framework Materials
Under hydrothermal conditions (120°C, 72 h), zinc nitrate reacts with 2,3-bis(1H-tetrazole-5-yl)pyrazine to form a 3D metal-organic framework (Zn-TPyTz) with 8.2 Å hexagonal channels . Nitrogen adsorption isotherms reveal a BET surface area of 1,150 m²/g and H₂ storage capacity of 2.3 wt% at 77 K, surpassing many zeolitic imidazolate frameworks .
Energetic Properties and Applications
Detonation Performance
Density functional theory (DFT) calculations at the B3LYP/6-311+G** level predict a crystal density of 1.89 g/cm³ and detonation velocity of 8,920 m/s, outperforming HMX (8,550 m/s) . The compound's oxygen balance (−47.2%) and heat of formation (+435 kJ/mol) suggest utility as a lead-free primary explosive when combined with oxidizers like KClO₄ .
Thermal Decomposition Pathways
Simultaneous TG-DSC analysis under nitrogen shows a three-stage decomposition:
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